

# The Advent and Elucidation of 3,5-Dimethylpyridine-2-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dimethylpyridine-2-carbonitrile

Cat. No.: B185282

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## Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of **3,5-Dimethylpyridine-2-carbonitrile**, a key heterocyclic building block in organic synthesis and pharmaceutical development. This document details the seminal synthetic routes, provides explicit experimental protocols, and presents key physicochemical and spectroscopic data in a structured format. Furthermore, logical workflows for its synthesis are visualized to facilitate a deeper understanding of the chemical processes involved.

## Introduction

**3,5-Dimethylpyridine-2-carbonitrile**, also known as 2-cyano-3,5-lutidine, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.<sup>[1]</sup> Its utility primarily lies in its role as a versatile intermediate for the synthesis of more complex molecular architectures, particularly those with pharmaceutical applications. The presence of the nitrile group and the substituted pyridine ring allows for a variety of chemical transformations, making it a valuable synthon for drug discovery programs. This guide aims to consolidate the available scientific information on its origins, synthesis, and characterization.

## History and Discovery

While a singular, definitive "discovery" of **3,5-Dimethylpyridine-2-carbonitrile** is not prominently documented in the historical chemical literature, its emergence is intrinsically linked to the broader exploration of pyridine chemistry. A significant contribution to the systematic synthesis and characterization of this compound was presented by Alan R. Katritzky and his team in a 2005 publication in the journal *Synthesis*.<sup>[2]</sup> Their work on the direct cyanation of pyridines provided a clear and reproducible method for its preparation and offered detailed spectroscopic characterization, solidifying its place as a readily accessible chemical entity for researchers.

Prior to this, the synthesis of related cyanopyridines was known, but the work of Katritzky et al. offered a more direct and efficient route to **3,5-Dimethylpyridine-2-carbonitrile**, which has since been cited in various contexts, highlighting its importance as a chemical intermediate.

## Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **3,5-Dimethylpyridine-2-carbonitrile** is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of **3,5-Dimethylpyridine-2-carbonitrile**

Property	Value	Reference
CAS Number	7584-09-0	<sup>[3]</sup> <sup>[4]</sup>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub>	<sup>[3]</sup> <sup>[4]</sup>
Molecular Weight	132.17 g/mol	<sup>[3]</sup>
Melting Point	60-62 °C	<sup>[3]</sup> <sup>[5]</sup>
Flash Point	58 °C	<sup>[3]</sup>
Appearance	White to light yellow crystalline solid	<sup>[1]</sup>

Spectroscopic data is critical for the unambiguous identification and purity assessment of **3,5-Dimethylpyridine-2-carbonitrile**. Table 2 compiles the characteristic nuclear magnetic resonance (NMR) data as reported in the literature.

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **3,5-Dimethylpyridine-2-carbonitrile**

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Reference
<sup>1</sup> H NMR	8.35	dq	1.3, 0.7	H-6	[2]
	7.48	dq	1.3, 0.7	H-4	[2]
	2.52	s	-	CH <sub>3</sub> -5	[2]
	2.39	s	-	CH <sub>3</sub> -3	[2]
<sup>13</sup> C NMR	149.0	-	-	C-6	[2]
	138.3	-	-	C-2	[2]
	137.8	-	-	C-5	[2]
	137.2	-	-	C-3	[2]
	131.0	-	-	C-4	[2]
	116.5	-	-	C≡N	[2]
	18.5	-	-	CH <sub>3</sub> -5	[2]
	18.4	-	-	CH <sub>3</sub> -3	[2]

## Experimental Protocols

Two primary synthetic routes for the preparation of **3,5-Dimethylpyridine-2-carbonitrile** are detailed below.

### Synthesis via Direct Cyanation of 3,5-Dimethylpyridine

This method, reported by Katritzky et al., involves the activation of the pyridine ring followed by nucleophilic attack by a cyanide ion.[2]

Experimental Protocol:

- Activation: To a solution of 3,5-dimethylpyridine in an appropriate solvent, add concentrated nitric acid and trifluoroacetic anhydride at a controlled temperature.
- Cyanation: The activated pyridine intermediate is then treated with an aqueous solution of potassium cyanide.
- Workup and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield **3,5-Dimethylpyridine-2-carbonitrile**.

A yield of 82% has been reported for this transformation.<sup>[2]</sup>

## Synthesis from 1-methoxy-3,5-dimethylpyridinium methyl sulfate

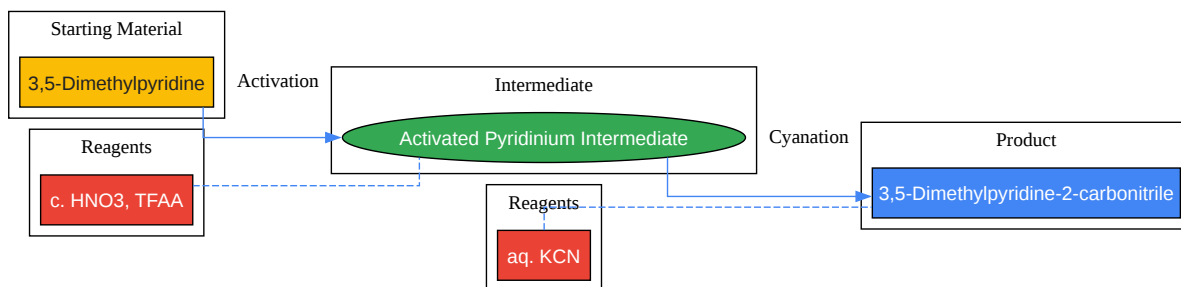
This protocol provides an alternative route starting from a pre-activated pyridine derivative.<sup>[3]</sup>

### Experimental Protocol:

- Reaction Setup: A solution of sodium cyanide (49.0 g, 0.999 mol) in 135 mL of deoxygenated water is cooled to 0 °C in an ice bath.
- Addition: A solution of 1-methoxy-3,5-dimethylpyridinium methyl sulfate (83.0 g, 0.33 mol) in 100 mL of deoxygenated water is added dropwise over 1.25 hours, maintaining the internal temperature below 3 °C.
- Isolation: The resulting precipitate is collected by filtration and washed with water.
- Purification: The crude product (40 g) can be recrystallized from a 4:1 mixture of isopropyl ether and pentane to afford pure **3,5-Dimethylpyridine-2-carbonitrile** with a melting point of 61-62 °C.<sup>[3]</sup>

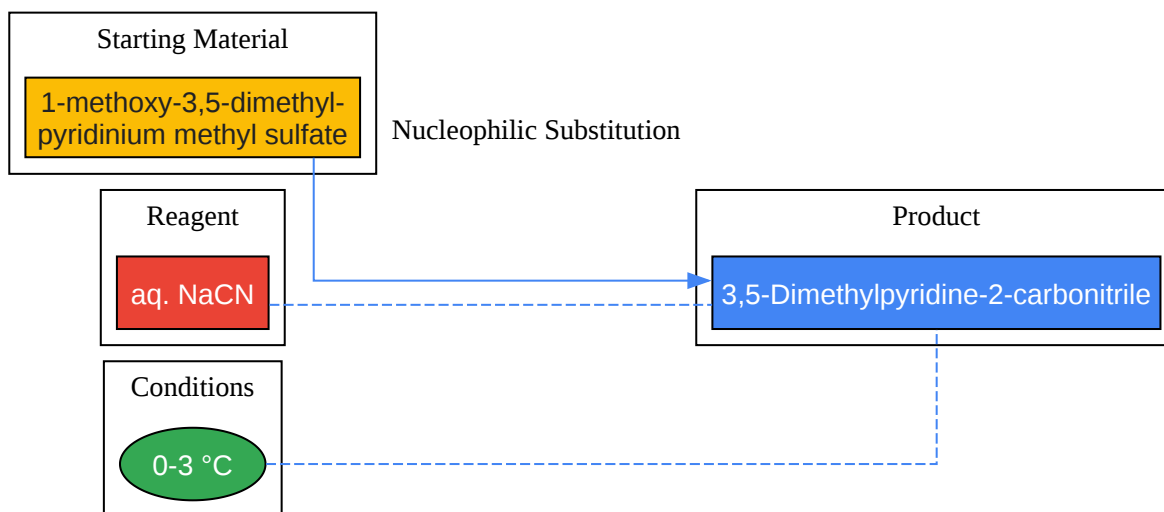
## Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described above.



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**Diagram 1:** Synthesis of 3,5-Dimethylpyridine-2-carbonitrile via Direct Cyanation.



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## References

- 1. 2-Cyano-3,5-dimethylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. prepchem.com [prepchem.com]
- 4. biosynth.com [biosynth.com]
- 5. stenutz.eu [stenutz.eu]
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